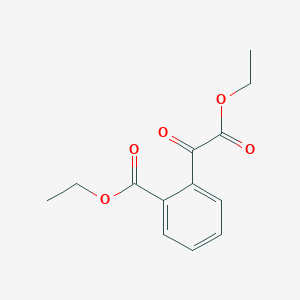

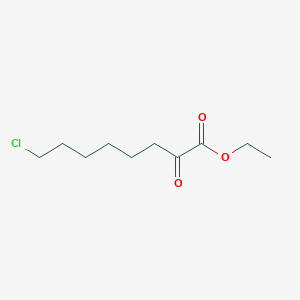

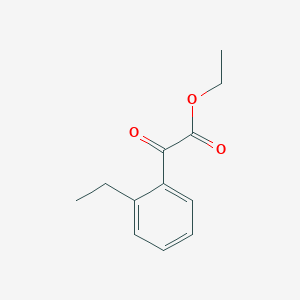

Ethyl 2-ethylbenzoylformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

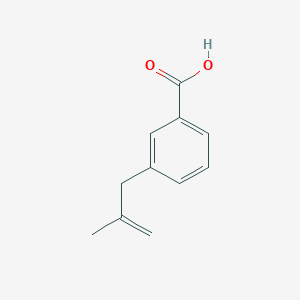

Ethyl 2-ethylbenzoylformate (EEBF) is a chemical compound with the molecular formula C12H14O31. It is used in various chemical reactions due to its versatile nature1.

Synthesis Analysis

The synthesis of Ethyl 2-ethylbenzoylformate is not explicitly mentioned in the search results. However, related compounds such as Ethyl benzoylformate have been synthesized using alcohol, concentrated sulfuric acid, and benzyl cyanide2.Molecular Structure Analysis

The molecular structure of Ethyl 2-ethylbenzoylformate consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms1. The exact structural details are not available in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 2-ethylbenzoylformate are not detailed in the search results. However, it’s known that similar compounds like Ethyl benzoylformate participate in various chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-ethylbenzoylformate are not explicitly mentioned in the search results. However, related compounds like Ethyl benzoylformate have a density of 1.122 g/mL at 25 °C, a refractive index of n20/D 1.516 (lit.), and a boiling point of 138-139 °C/18 mmHg (lit.)4.科学的研究の応用

Synthesis of Trifluoromethyl Heterocycles

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl 2-ethylbenzoylformate, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, which have significant applications in medicinal chemistry (Honey et al., 2012).

Enantioselective Hydrogenation

- Ethylbenzoylformate undergoes enantioselective hydrogenation in different reaction media, leading to significant developments in enantiometric excess of (R)-ethyl mandelate. This process is crucial in asymmetric synthesis, a key area in pharmaceutical research (Toukoniitty et al., 2004).

Preparation of Fused 3-Aminopyranones

- Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, synthesized from dibenzoylmethane (a related compound), is utilized for preparing substituted 3-aminopyranones and other fused pyrimidin-4-ones. These compounds have potential applications in the development of new pharmaceuticals (Soršak et al., 1998).

Anticancer Activity of Derived Compounds

- Ethyl paraben, related to ethyl 2-ethylbenzoylformate, has been modified to synthesize novel hydrazide-hydrazones with demonstrated anticancer activity. These compounds show potential as therapeutic agents in cancer treatment (Han et al., 2020).

Molecular Structure Studies

- The molecular structure of compounds like diethyl 2,2′-(ethane-1,2-diyldioxy)dibenzoate, related to ethyl 2-ethylbenzoylformate, has been extensively studied to understand their physicochemical properties, which is important in materials science and pharmaceutical formulation (Shi et al., 2014).

Catalysis in Hydroformylation

- Ethyl 2-ethylbenzoylformate derivatives have been studied in the context of rhodium-catalyzed hydroformylation, a critical reaction in industrial chemistry for the production of aldehydes (Sparta et al., 2007).

Safety And Hazards

The safety data sheet for Ethyl 2-ethylbenzoylformate was not found in the search results. However, it’s always important to handle chemicals with appropriate safety measures, including the use of personal protective equipment5.

将来の方向性

The future directions for the use of Ethyl 2-ethylbenzoylformate are not specified in the search results. However, given its versatile nature, it could potentially find applications in various chemical reactions1.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.

特性

IUPAC Name |

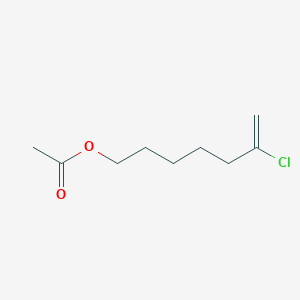

ethyl 2-(2-ethylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-7-5-6-8-10(9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYHRXYMNOMFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300502 |

Source

|

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethylbenzoylformate | |

CAS RN |

951888-49-6 |

Source

|

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。